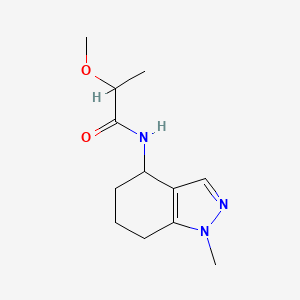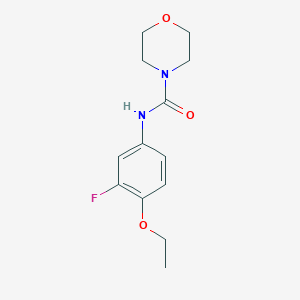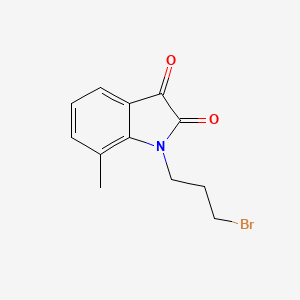
1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione, also known as Br-MMDA-2, is a chemical compound that belongs to the family of indole derivatives. This compound has gained significant attention from the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione involves its binding to the 5-HT2A receptor subtype, which results in the activation of various signaling pathways. This activation leads to the release of neurotransmitters, such as dopamine and norepinephrine, which are responsible for the compound's psychoactive effects. 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione has also been found to exhibit antioxidant and anti-inflammatory effects, which contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione has been found to induce various physiological and biochemical effects. It has been shown to increase heart rate, blood pressure, and body temperature. This compound has also been found to induce changes in mood and perception, including altered sensory perception, hallucinations, and euphoria. 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione has also been found to exhibit anti-inflammatory and antioxidant effects, which contribute to its potential neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione in lab experiments is its potent activity at the 5-HT2A receptor subtype. This allows for the study of the receptor's signaling pathways and the compound's effects on neurotransmitter release. However, one of the limitations of using 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione is its potential for inducing psychoactive effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the study of 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione. One direction involves the development of new compounds that exhibit similar or improved activity at the 5-HT2A receptor subtype, with reduced psychoactive effects. Another direction involves the study of 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione in combination with other psychoactive compounds, such as psychedelics, for the treatment of mental disorders warrants further investigation.
Conclusion:
In conclusion, 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione is a potent serotonin receptor agonist that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound exhibits potent activity at the 5-HT2A receptor subtype and has been studied extensively for its potential use in the treatment of mental disorders and neurodegenerative disorders. Although 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione has several advantages for lab experiments, its potential for inducing psychoactive effects can complicate the interpretation of experimental results. Further research is needed to fully understand the potential therapeutic applications of 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione and to develop new compounds with improved activity and reduced psychoactive effects.
Méthodes De Synthèse
1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione can be synthesized using various methods. The most commonly used method involves the reaction of 2,3-dioxo-6-nitro-7,8-dihydroindole with 3-bromopropylamine in the presence of a reducing agent. Another method involves the reaction of 5-bromo-2,3-dihydro-1H-inden-2-amine with methyl vinyl ketone in the presence of a base.
Applications De Recherche Scientifique
1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione has been found to exhibit potent serotonin receptor agonist activity, particularly at the 5-HT2A receptor subtype. This compound has been studied extensively for its potential use in the treatment of various mental disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(3-bromopropyl)-7-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-8-4-2-5-9-10(8)14(7-3-6-13)12(16)11(9)15/h2,4-5H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEORJWKSAIOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

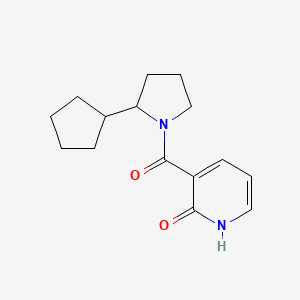
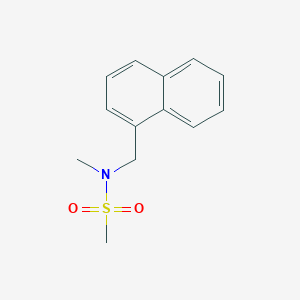

![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)
![N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7530575.png)
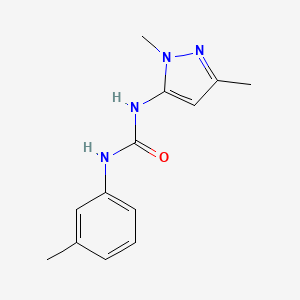
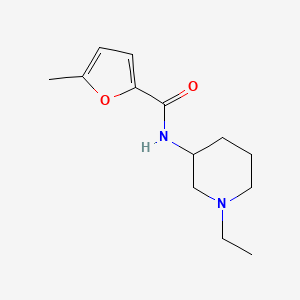
![2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)
![2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7530588.png)

![(2E,4E)-N-[4-(1H-pyrazol-5-yl)phenyl]hexa-2,4-dienamide](/img/structure/B7530606.png)

